molecular formula C11H10BrNO3S B6335056 (1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95% CAS No. 881673-81-0

(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%

Cat. No. B6335056
M. Wt: 316.17 g/mol
InChI Key: KQTOPQRDAJIAQH-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “(1-Benzenesulfonyl-5-bromo-1H-pyrrol-3-yl)-methanol, 95%”. It seems to be a complex organic compound, likely used in specialized chemical reactions or research1.



Synthesis Analysis

I couldn’t find specific information on the synthesis of this compound. The synthesis of such compounds typically involves specialized knowledge of organic chemistry and may require specific reagents and conditions.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of this compound. However, based on its name, it likely contains a benzenesulfonyl group, a bromo group, a pyrrole ring, and a methanol group.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. Its reactivity would likely depend on the specific conditions and reagents used.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of this compound. These properties would likely depend on factors like its purity and the conditions under which it’s stored and used.


Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols1.


Future Directions

I couldn’t find specific information on the future directions of research or use of this compound. Its future use would likely depend on the results of ongoing research and development efforts.


Please note that this is a high-level analysis based on the limited information available. For a more detailed and accurate analysis, please refer to specific scientific literature or consult with a subject matter expert. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

[1-(benzenesulfonyl)-5-bromopyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-11-6-9(8-14)7-13(11)17(15,16)10-4-2-1-3-5-10/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTOPQRDAJIAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methanol

Synthesis routes and methods

Procedure details

A solution (80 mL) of methyl 5-bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate (7.1 g) in tetrahydrofuran was cooled to −78° C., a 1.5 mol/l solution (42 mL) of diisobutylaluminum hydride in toluene was added dropwise over 30 min, and the mixture was further stirred at −78° C. for 1 hr. 1 mol/l Hydrochloric acid (20 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with saturated aqueous sodium hydrogen carbonate, water, saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound as a brown oil (yield 7.1 g, quantitative).
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